3-Methyl-3-piperidinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

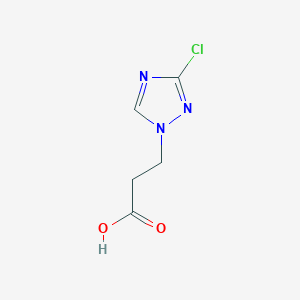

3-Methyl-3-piperidinecarbonitrile is a unique chemical compound provided by Sigma-Aldrich . It has an empirical formula of C7H10N4 and a molecular weight of 150.18 .

Molecular Structure Analysis

The SMILES string for 3-Methyl-3-piperidinecarbonitrile is N#CC1 ©CNCCC1 . This provides a simplified linear representation of the compound’s structure.Physical And Chemical Properties Analysis

3-Methyl-3-piperidinecarbonitrile is a solid substance . Its empirical formula is C7H10N4 and it has a molecular weight of 150.18 .Aplicaciones Científicas De Investigación

Radical Cyclization for Spiroindole Synthesis

Research conducted by Sulsky et al. (1999) delves into the radical cyclization of 1-(2-bromophenylamino)cyclohexanecarbonitriles and 4-(2-bromophenylamino)-4-piperidinecarbonitriles. This process yields spiro[2H-indole-2-cyclohexan]-3(1H)-imines and spiro[2H-indole-2,4'-piperidin]-3(1H)-imines, respectively. These compounds have been shown to exhibit conformational switching, providing a gateway to synthesizing complex spiro compounds with potential pharmacological applications. The study highlights the intricate relationship between molecular structure and chemical reactivity, showcasing the utility of 3-Methyl-3-piperidinecarbonitrile derivatives in synthesizing spiro compounds with significant synthetic and medicinal value (Sulsky et al., 1999).

CO2 Absorption Characteristics

Robinson et al. (2011) explored the CO2 absorption characteristics of piperidine and its derivatives, including those with structural variations such as 3-Methyl-3-piperidinecarbonitrile. Their study provides insight into how structural modifications can affect CO2 capture efficiency, demonstrating the role of these compounds in developing more effective and environmentally friendly CO2 absorption technologies. This research is pivotal for environmental chemistry, particularly in the context of global efforts to mitigate carbon dioxide emissions and combat climate change (Robinson et al., 2011).

Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines

Mekheimer et al. (1997) investigated the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles, catalyzed by piperidine, leading to the synthesis of 4H-pyrano[3,2-c]pyridines. This research underscores the catalytic utility of piperidine derivatives in synthesizing heterocyclic compounds, which are core structures in many pharmaceutical agents. The study contributes to the broader field of heterocyclic chemistry, providing pathways for synthesizing novel compounds with potential therapeutic applications (Mekheimer et al., 1997).

Inhibition of Macrophage Activation

Takeiri et al. (2011) synthesized a novel piperidine compound, DTCM-glutarimide, demonstrating its potential as an anti-inflammatory agent by inhibiting macrophage activation. This research highlights the therapeutic potential of 3-Methyl-3-piperidinecarbonitrile derivatives in immunology and inflammation, offering a new avenue for the development of anti-inflammatory drugs. The ability to modulate immune responses positions these compounds as valuable tools in designing treatments for a variety of inflammatory conditions (Takeiri et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-Methyl-3-piperidinecarbonitrile are currently unknown. This compound is a derivative of piperidine , a heterocyclic amine widely used as a building block in synthesizing organic compounds, including medicinal products . Piperidine derivatives show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Mode of Action

Piperidine derivatives are known to interact with various receptors and enzymes, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in cell growth and division, inflammation, pain sensation, and neurotransmission .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-Methyl-3-piperidinecarbonitrile’s action are currently unknown. Based on the known effects of other piperidine derivatives, it could potentially have a range of effects, such as inhibiting cell growth, reducing inflammation, or modulating neurotransmission .

Propiedades

IUPAC Name |

3-methylpiperidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(5-8)3-2-4-9-6-7/h9H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEWRZLZAGOSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpiperidine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)

![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)

![N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2925198.png)